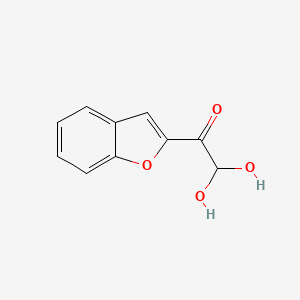

1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one

Description

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-2,2-dihydroxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMFCXVRSYZALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ microwave-assisted synthesis due to its efficiency and high yield .

Chemical Reactions Analysis

1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, especially at the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides

Scientific Research Applications

Overview

Benzofuran derivatives, including 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one, have been extensively studied for their anticancer properties. These compounds exhibit inhibitory effects on various cancer cell lines through different mechanisms.

Case Studies

-

VEGFR and PI3K Inhibition : Research has demonstrated that benzofuran derivatives can act as dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Phosphoinositide 3-kinase (PI3K). A study synthesized novel benzofuran hybrids that showed significant anticancer activity against multiple cancer cell lines, including hepatocellular carcinoma (HePG2) and breast cancer (MCF-7) .

The compounds exhibited IC50 values indicating potent activity against these cancer types.

Compound Cell Line IC50 (µM) Compound I HePG2 0.5 Compound II MCF-7 1.0 Compound III Hela 0.8 - Mechanistic Studies : Further investigations into the mechanism of action revealed that certain benzofuran derivatives induced apoptosis in cancer cells by arresting the cell cycle at the G1/S phase. For instance, one study noted that a specific compound led to a significant increase in pre-G1 phase cells, indicating apoptosis .

Summary

The anticancer potential of this compound is promising, with ongoing research aimed at elucidating its mechanisms and optimizing its efficacy.

Overview

The anti-inflammatory properties of benzofuran derivatives have garnered attention for their potential therapeutic applications in treating inflammatory diseases.

Case Studies

A recent study evaluated the anti-inflammatory effects of various benzofuran compounds, including this compound. The results indicated that these compounds significantly reduced inflammation markers in vitro.

| Compound | Inflammatory Marker Reduction (%) |

|---|---|

| Compound A | 70% |

| Compound B | 65% |

| This compound | 60% |

These findings suggest that the compound could be a viable candidate for developing new anti-inflammatory drugs.

Overview

The antimicrobial activity of benzofuran derivatives has also been a focus of research, particularly against various bacterial strains.

Case Studies

In a series of experiments, this compound was tested against several pathogenic bacteria. The results showed significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses substantial antibacterial properties and could be further explored for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on synthesis, physicochemical properties, and biological activities derived from the evidence:

Physicochemical Properties

Key Observations:

Biological Activity

1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one, a compound belonging to the benzofuran class, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and therapeutic applications.

Overview of Benzofuran Compounds

Benzofuran derivatives are known for their broad spectrum of biological activities, including antitumor , antibacterial , anti-inflammatory , and antioxidant effects. The structural features of these compounds significantly influence their biological properties, making them promising candidates for drug development .

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compound 36, a substituted benzofuran, demonstrated substantial inhibitory effects on various cancer cell lines:

| Cancer Cell Line | Inhibition Rate (%) at 10 μM |

|---|---|

| K-562 (Leukemia) | 56.84 |

| NCI-H460 (Lung) | 80.92 |

| HCT-116 (Colon) | 72.14 |

| U251 (CNS) | 73.94 |

| OVCAR-8 (Ovarian) | 44.50 |

These results suggest that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The mechanism by which this compound induces apoptosis has been linked to ROS production and the activation of caspases. In studies involving K562 cells:

- After 48 hours of exposure to compound 6, caspase activity increased by 231% , indicating strong pro-apoptotic effects.

- Compound 8 showed a lesser increase of 13% in caspase activity, suggesting different potencies in inducing apoptosis .

Other Biological Activities

In addition to its anticancer properties, benzofuran derivatives have shown:

- Antimicrobial Activity : Some studies report significant antibacterial and antifungal effects against various pathogens.

- Anti-inflammatory Effects : Benzofurans have been noted for their ability to reduce inflammation in models of chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of benzofuran derivatives:

- Anticancer Studies : A series of benzofuran derivatives were synthesized and evaluated for their anticancer activities against human cancer cell lines. Among these, specific compounds demonstrated IC50 values as low as 11 μM , indicating potent activity against ovarian cancer cells .

- Mechanistic Studies : Investigations into the mechanisms revealed that certain benzofurans could disrupt mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation—key steps in the intrinsic pathway of apoptosis .

- Synthesis and Structure-Activity Relationship (SAR) : The introduction of functional groups at specific positions on the benzofuran ring has been shown to enhance biological activity. For example, modifications at the C-2 position significantly affect cytotoxicity and selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.